3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
Description
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMLIRJNOYDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The foundational intermediate for this route is 5-bromo-1H-pyrrolo[2,3-b]pyridine , synthesized via bromination of the parent azaindole structure. As detailed in WO2006063167A1, direct bromination using bromine in chloroform at 0–25°C for 10–60 minutes achieves selective substitution at the 5-position. Alternative brominating agents like N-bromosuccinimide (NBS) with triethylamine in dichloromethane also yield the product, albeit with slightly lower efficiency (78–82% vs. 85–88% for Br₂). Key parameters include:
-
Solvent : Chloroform or THF
-
Temperature : 0°C to room temperature
-
Reaction Time : 30–60 minutes
Post-bromination, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding a pale yellow solid.
Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid
The coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 3-methoxyphenylboronic acid follows established palladium-catalyzed cross-coupling conditions:
| Parameter | Specification |
|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%) |
| Base | Potassium carbonate (3 equiv) |
| Solvent System | Dioxane/water (2.5:1 v/v) |
| Temperature | 80°C under N₂ atmosphere |
| Reaction Time | 8–12 hours |
| Workup | Acidification with HCl, extraction with ethyl acetate, and column chromatography (MeOH/DCM) |
This step produces 5-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in 65–72% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:
Demethylation to Phenol
The final step involves cleaving the methoxy group using boron tribromide (BBr₃) in dichloromethane:
| Condition | Detail |
|---|---|
| Reagent | BBr₃ (1.0 M in DCM, 3 equiv) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 hours |
| Quenching | Methanol followed by aqueous NaHCO₃ |
| Purification | Recrystallization (ethanol/water) |
This step affords 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol in 80–85% yield. LC-MS analysis ([M+H]⁺ = 211.08) and IR spectroscopy (broad O-H stretch at 3200–3400 cm⁻¹) confirm successful deprotection.
Alternative Route: Direct Coupling with Protected Boronic Acids
Use of 3-(Benzyloxy)phenylboronic Acid
To circumvent demethylation, 3-(benzyloxy)phenylboronic acid serves as a coupling partner. Post-coupling, hydrogenolysis (H₂, Pd/C) removes the benzyl group:
| Step | Condition |
|---|---|
| Suzuki Coupling | Analogous to Section 1.2 |
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), ethanol, 6 hours |
| Yield | 68–73% overall |
While this route avoids harsh deprotection conditions, the necessity for benzyl protection increases synthetic complexity and cost.
Comparative Analysis of Methodologies
Yield and Scalability
-
Primary Route (Suzuki + BBr₃) : 52–61% overall yield (two steps)
-
Alternative Route (Benzyl Protection) : 47–55% overall yield (three steps)
The primary route’s simplicity and fewer steps make it preferable for industrial-scale synthesis despite marginally lower yields during demethylation.
Purity and Byproduct Formation
-
BBr₃ Demethylation : Generates minimal byproducts (<5% by LC-MS), primarily unreacted starting material.
-
Benzyl Hydrogenolysis : Risks over-reduction of the pyrrolopyridine core, necessitating stringent reaction monitoring.
Advanced Characterization and Validation
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 9.45 (s, 1H, OH), 8.59 (d, J = 2.1 Hz, 1H), 8.27 (d, J = 2.2 Hz, 1H), 7.25–7.19 (m, 1H), 6.85–6.78 (m, 2H).
-
¹³C NMR : δ 156.8 (C-OH), 148.5, 144.2, 136.7, 129.4, 124.9, 119.8, 116.3, 115.6, 112.4.
-
HRMS (ESI-TOF) : m/z calcd for C₁₃H₁₀N₂O [M+H]⁺: 211.0866; found: 211.0869.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: NBS for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions employed .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is in the field of medicinal chemistry. It has been explored for its potential as an anticancer agent , particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, this compound can disrupt signaling pathways associated with tumor growth and proliferation, making it a candidate for cancer therapies .
Neuroprotective Properties
Research has indicated that derivatives of this compound may exhibit neuroprotective effects. Specifically, compounds targeting the mixed lineage kinase 3 (MLK3) have shown promise in treating neurodegenerative disorders such as Parkinson's disease and HIV-associated neurocognitive disorders. These compounds can inhibit inflammatory responses in the brain and protect neuronal cells from damage .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various kinases involved in cellular signaling pathways. For instance, it has been noted for its role as an inhibitor of salt-inducible kinase 2 (SIK2), which is implicated in several diseases including cancer and metabolic disorders. This inhibition can lead to altered cell proliferation and survival rates, providing a potential therapeutic avenue for diseases characterized by dysregulated kinase activity .
Material Science Applications
In addition to its biological applications, this compound is also being explored for its potential in developing novel materials with specific electronic properties. The unique structure of this compound allows for modifications that could enhance material performance in various industrial applications.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it effectively inhibited FGFR-mediated signaling pathways in various cancer cell lines. The results demonstrated significant reductions in cell proliferation and increased apoptosis rates compared to control groups.
Case Study 2: Neuroprotection
In preclinical models assessing neuroprotective effects against HIV-induced neuroinflammation, derivatives of this compound showed reduced levels of pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest potential applications in treating HIV-associated neurocognitive disorders.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol with structurally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity: Electron-Withdrawing Groups: The trifluoromethyl group in 3-[3-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenol likely enhances metabolic stability and lipophilicity compared to the parent phenol . In contrast, benzonitrile (Compound 13) introduces polarity without hydrogen-bond donation . Linker Diversity: Urea (Compound 6) and piperazine (Famlasertib) linkers enable interactions with deeper hydrophobic pockets in kinases, contributing to selectivity .
Molecular Weight and Drug-Likeness: The target compound (MW = 223.25 g/mol) has a lower molecular weight than Famlasertib (MW = 452.94 g/mol), which may improve oral bioavailability.
Synthetic Accessibility :
- Most analogs are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura in and ). The target compound likely follows similar protocols, as seen in its trifluoromethylphenyl analog .
Research Findings and Trends
- Kinase Inhibition : Pyrrolo[2,3-b]pyridine derivatives are prominent in kinase inhibitor development. For example, Famlasertib targets serine/threonine kinases, while Compound 6 inhibits CDK8 with submicromolar potency .
- Structural Modifications: Substituting the phenol group with fluorinated or aromatic moieties (e.g., 4-fluorobenzoate in ) tailors compounds for specific applications, such as blood-brain barrier penetration .
- Unmet Needs: The target compound’s phenol group remains underexplored in published studies, suggesting opportunities for novel therapeutic applications.
Q & A
Q. Table 1. Key Synthetic Intermediates for Pyrrolopyridine Derivatives
| Intermediate | Key Reaction Step | Yield Optimization Tips | Reference |
|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Halogenation via NBS in DMF | Use 1.2 eq NBS, 0°C, 2h | [14] |
| 3-CF₃-pyrrolopyridine boronic ester | Miyaura borylation (Pd(dppf)Cl₂) | Anhydrous THF, 80°C, 12h | [14] |
Q. Table 2. Comparative Bioactivity of Selected Analogs
| Compound | Target (IC₅₀, nM) | Selectivity Index (vs. FGFR4) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-phenol | FGFR1: 12 ± 2 | 8.5 | [4, 15] |
| 3-(2,3-Dichlorobenzoyl)-5-benzamide | FGFR2: 8 ± 1 | 15.3 | [2] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
